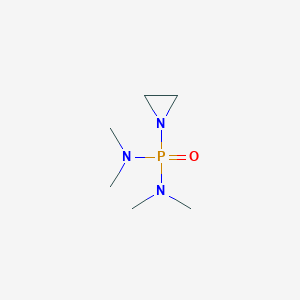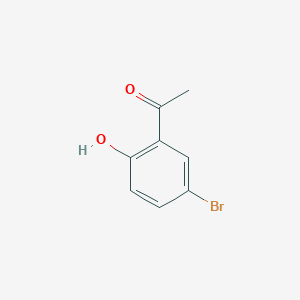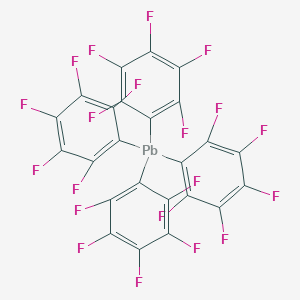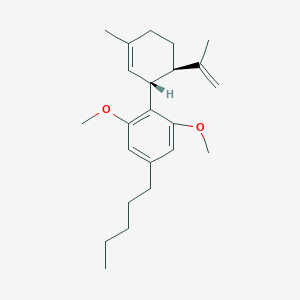
Cannabidiol dimethyl ether
Descripción general
Descripción
Cannabidiol dimethyl ether (CBDD) is a derivative of cannabidiol, a trace component of cannabis . It can be made synthetically and is known to be a potent and selective inhibitor of the enzyme 15-lipoxygenase . This enzyme is involved in the oxygenation of linoleic acid, a process implicated in the development of atherosclerosis .
Molecular Structure Analysis
CBDD has a molecular formula of C23H34O2 . It contains a total of 60 bonds, including 26 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aromatic ethers .Aplicaciones Científicas De Investigación
Synthesis and Chemical Studies :
- CBDD was first synthesized in 1965 and has since been synthesized using various methods. For instance, Kōchi and Matsui (1967) synthesized CBDD from 2,6-dimethoxy-4n-pentylbenzalacetone (Kōchi & Matsui, 1967).
- VaillancourtValerie and Albizati (1992) developed a one-step method for the α-arylation of camphor to synthesize (-)-CBDD (VaillancourtValerie & Albizati, 1992).
Biological Activities :
- Takeda et al. (2015) demonstrated that CBDD stimulated body weight gain in apolipoprotein E-deficient mice, particularly between 10 and 20 weeks of age (Takeda et al., 2015).
- Gohda et al. (1990) studied the metabolism of CBDD in guinea pigs, finding that 1S,2R-epoxy-CBDD was formed from CBDD and quickly converted to elsoin-type metabolites (Gohda et al., 1990).
Pharmacological and Enzymatic Interactions :
- Yamaori et al. (2014) found that CBD-2',6'-dimethyl ether (CBDD) enhanced the inhibition of CYP1A1 activity, indicating the structural importance of the methylresorcinol structure in CBD for CYP1A1 inactivation (Yamaori et al., 2014).
- Similarly, Jiang et al. (2013) observed that CBDD strongly inhibited cytochrome P450 2C19 (CYP2C19) activity, highlighting its potential impact on drug metabolism (Jiang et al., 2013).
Potential Therapeutic Applications :
- Consroe, Martin, and Singh (1981) explored the antiepileptic potential of CBDD analogs, finding that some CBD analogs, including CBDD, showed promise as anticonvulsants with reduced neurotoxicity (Consroe et al., 1981).
Direcciones Futuras
The therapeutic potential of cannabinoids, including CBDD, is a growing field of research. There is evidence that cannabinoids may be effective in treating several human disorders, like anxiety, chronic pain, psychiatric pathologies, cardiovascular diseases, and even cancer . Future research will likely continue to explore the therapeutic potential of CBDD and other cannabinoids.
Propiedades
IUPAC Name |
1,3-dimethoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-7-8-9-10-18-14-21(24-5)23(22(15-18)25-6)20-13-17(4)11-12-19(20)16(2)3/h13-15,19-20H,2,7-12H2,1,3-6H3/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBGHBAVRNATET-VQTJNVASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924752 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cannabidiol dimethyl ether | |
CAS RN |
1242-67-7 | |
| Record name | Cannabidiol dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001242677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabidiol dimethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIOL DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK7IHZ7MIM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



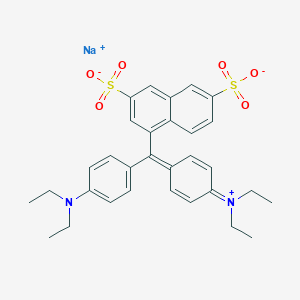
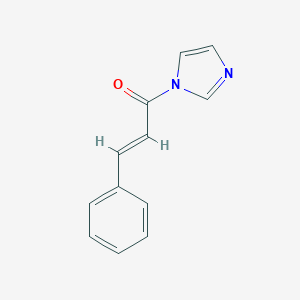

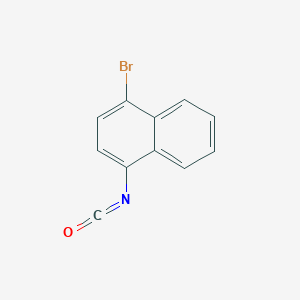
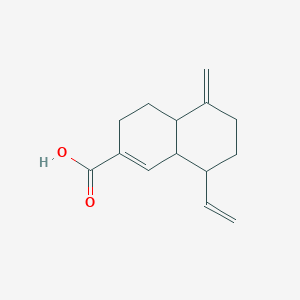
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
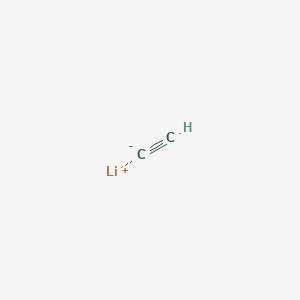

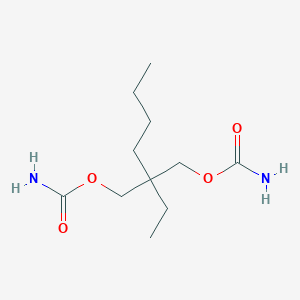
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
